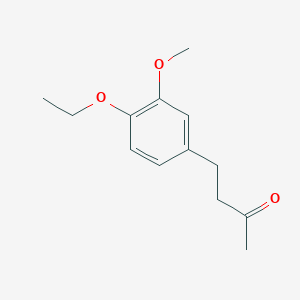
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method includes the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one: Known for its use in flavoring and fragrance industries.
4-(4-Methoxyphenyl)-2-butanone: Another compound with similar aromatic properties.
Uniqueness
4-(4-Ethoxy-3-methoxyphenyl)butan-2-one is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-(4-ethoxy-3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-16-12-8-7-11(6-5-10(2)14)9-13(12)15-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
NULPTAWTSLBELF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)

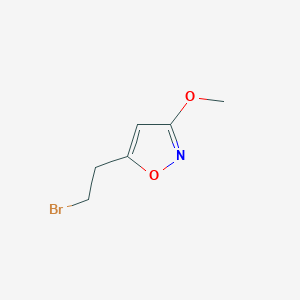
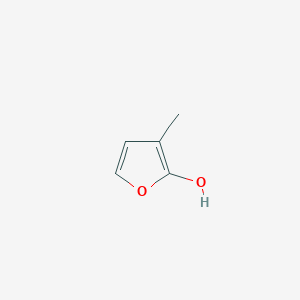
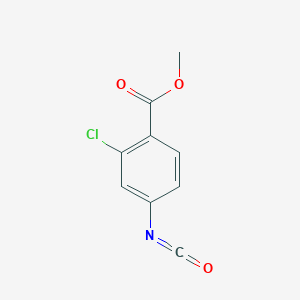
![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
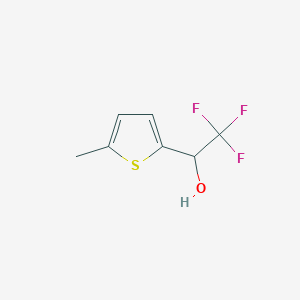
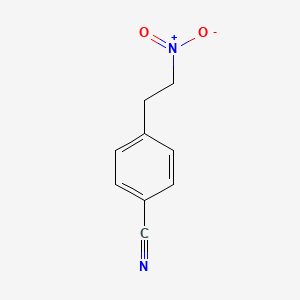
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
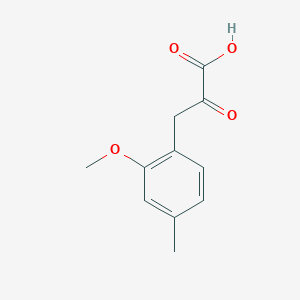
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
